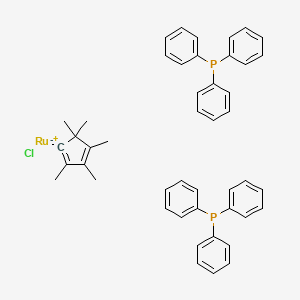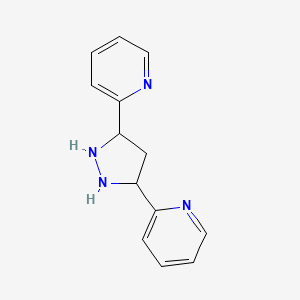![molecular formula C14H18ClF2N3 B12350088 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine CAS No. 1856058-84-8](/img/structure/B12350088.png)
1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a difluorophenyl group and a pyrazolylmethylamine moiety, making it a versatile molecule for chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the difluorophenyl group using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of a propyl group.
1-(2,6-Difluorophenyl)-3-methyl-1H-pyrazol-4-yl)methyl-2’-fluoro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran: Contains a spirocyclic structure.
Uniqueness
1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern and the presence of both difluorophenyl and pyrazolylmethylamine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1856058-84-8 |
|---|---|
Molecular Formula |
C14H18ClF2N3 |
Molecular Weight |
301.76 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H17F2N3.ClH/c1-2-7-19-13(5-6-18-19)10-17-9-11-8-12(15)3-4-14(11)16;/h3-6,8,17H,2,7,9-10H2,1H3;1H |
InChI Key |
KMWDFZABXFMDKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)

amine](/img/structure/B12350032.png)

![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)

![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)



